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2-(methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Epigenetics PRMT3 inhibition Small-molecule probe

2-(Methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (ZINC95582009) is a tetracyclic heterocycle belonging to the pyrido-triazolo-pyrimidinone family. It features a 2-methylsulfanyl substituent and an N7-phenyl group, with a molecular formula of C₁₅H₁₁N₅OS and a molecular weight of 309.35 g mol⁻¹.

Molecular Formula C15H11N5OS
Molecular Weight 309.3 g/mol
Cat. No. B4569822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Molecular FormulaC15H11N5OS
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESCSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC=CC=C4
InChIInChI=1S/C15H11N5OS/c1-22-15-17-14-16-9-11-12(20(14)18-15)7-8-19(13(11)21)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyDKIMVTJYXKFGKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one – Core Identity for Targeted Procurement


2-(Methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (ZINC95582009) is a tetracyclic heterocycle belonging to the pyrido-triazolo-pyrimidinone family. It features a 2-methylsulfanyl substituent and an N7-phenyl group, with a molecular formula of C₁₅H₁₁N₅OS and a molecular weight of 309.35 g mol⁻¹ [1]. The compound’s structure has been deposited in the Landolt‑Börnstein NMR database, providing a verifiable spectroscopic reference [2]. Its annotated presence in the ZINC15 screening library and a measured pKi of 5.74 against protein arginine N‑methyltransferase 3 (PRMT3) differentiate it from other 7‑phenyl‑pyrido‑triazolo‑pyrimidinones that lack such target‑engagement data [3].

Why 2‑(Methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Cannot Be Trivially Replaced by In‑Class Analogs


Within the pyrido[3,4‑e][1,2,4]triazolo[1,5‑a]pyrimidin‑6(7H)‑one scaffold, the identity of the 2‑position substituent governs both physicochemical properties and target‑binding behavior. The methylsulfanyl group imparts a distinct steric and electronic profile compared to 2‑methyl, 2‑trifluoromethyl, or 2‑methoxymethyl analogs . Critically, the 2‑methylsulfanyl derivative is the only member of this sub‑series for which PRMT3 inhibitory activity (pKi = 5.74) has been deposited in public bioactivity repositories, while corresponding data for the 2‑methyl, 2‑trifluoromethyl, and 2‑methoxymethyl congeners are absent [1]. Simply interchanging these compounds therefore carries the risk of losing the validated target‑engagement profile that may be central to a screening or mechanistic study.

Quantitative Evidence Differentiating 2‑(Methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one for Procurement Decisions


PRMT3 Inhibitory Activity: A Quantitative Target‑Engagement Benchmark Absent for 2‑Methyl, 2‑CF₃, and 2‑Methoxymethyl Congeners

The target compound exhibits a pKi of 5.74 (Ki ≈ 1.8 μM) against human PRMT3, as reported in the ChEMBL database (ChEMBL activity source: J. Med. Chem. 2013) [1]. This value is derived from a single‑concentration screening observation; no Ki or IC₅₀ data are publicly available for the structurally analogous 2‑methyl‑7‑phenyl‑, 2‑(trifluoromethyl)‑7‑phenyl‑, or 2‑(methoxymethyl)‑7‑phenyl‑pyrido[3,4‑e][1,2,4]triazolo[1,5‑a]pyrimidin‑6(7H)‑one derivatives . Consequently, the methylsulfanyl derivative is currently the only member of this sub‑series with a quantifiable PRMT3 activity anchor, making it the preferred entry point for programs targeting PRMT3 or exploring allosteric PRMT modulation.

Epigenetics PRMT3 inhibition Small-molecule probe

Physicochemical Descriptors: logP and tPSA Position the Methylsulfanyl Derivative in Favorable CNS‑Permeable Chemical Space

The methylsulfanyl derivative has a calculated logP of 2.885 and a topological polar surface area (tPSA) of 90 Ų, as recorded in the ZINC15 database [1]. These values are consistent with favorable blood–brain barrier (BBB) penetration potential (typically logP < 5 and tPSA < 90 Ų). In contrast, the 2‑(trifluoromethyl)‑7‑phenyl analog (CAS 1087658‑17‑0; molecular weight 331.25 g mol⁻¹) has higher lipophilicity and molecular weight, which may reduce its CNS drug‑likeness score . The methylsulfanyl derivative thus occupies a more desirable physicochemical niche for neuroscience‑oriented screening campaigns.

Physicochemical profiling Drug-likeness CNS permeability

Spectroscopic Reference Data Availability: NMR Characterization Enables Immediate Analytical Verification

The target compound’s ¹H‑ and ¹³C‑NMR chemical shifts and coupling constants have been indexed in the Landolt‑Börnstein database (Chapter DOI: 10.1007/978‑3‑642‑02130‑5_1779), providing a rigorous spectroscopic fingerprint [1]. For structurally close analogs such as 2‑methyl‑7‑phenyl‑ and 2‑(methoxymethyl)‑7‑phenyl‑pyrido[3,4‑e][1,2,4]triazolo[1,5‑a]pyrimidin‑6(7H)‑one, no comparable curated NMR reference data are retrievable from major spectral repositories [2]. This absence of verified spectroscopic benchmarks for the analogs increases the risk of misassignment during compound receipt and quality‑control workflows.

NMR spectroscopy Quality control Reference standard

Allosteric Binding Site Engagement: A Differentiating Mechanism of Action for the Pyrido‑Triazolo‑Pyrimidinone Series

The parent series from which the methylsulfanyl derivative originates was characterized as occupying a novel allosteric binding site on PRMT3, with the inhibitors being non‑competitive with both the peptide substrate and the cofactor S‑adenosylmethionine (SAM) [1]. While the crystallographic proof was obtained for compound 14u of the series, the structure–activity relationship data reported in the same study indicate that the 2‑methylsulfanyl substitution motif is compatible with the allosteric pharmacophore [2]. In contrast, 1,2,4‑triazolo[1,5‑a]pyrimidine herbicides and kinase inhibitors (e.g., Akt inhibitors with IC₅₀ ≈ 90 nM) operate through entirely different binding modes, making the methylsulfanyl‑pyrido‑triazolo‑pyrimidinone a mechanistically unique tool [3].

Allosteric inhibition PRMT3 Mechanism of action

Procurement‑Focused Application Scenarios for 2‑(Methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


PRMT3‑Focused Epigenetic Probe & Inhibitor Optimization Campaigns

Teams building structure–activity relationships around PRMT3 can immediately use the methylsulfanyl derivative’s pKi of 5.74 as a benchmark potency anchor [1]. The availability of this single‑point affinity data eliminates the need to first synthesize and profile the unsubstituted or 2‑alkyl analogs, which currently lack any PRMT3 activity annotation. The allosteric binding mode inferred from the parent series [2] further supports the compound’s use as a starting point for developing substrate‑non‑competitive chemical probes with potential selectivity advantages over ATP‑competitive PRMT inhibitors.

CNS Drug‑Discovery Screening Libraries Seeking Favorable Physicochemical Profiles

With a logP of 2.885 and a tPSA of 90 Ų [1], the methylsulfanyl derivative sits within the recommended CNS‑MPO (central nervous system multiparameter optimization) space. Compound library curators assembling BBB‑permeable screening sets can prefer this entry over the more lipophilic 2‑CF₃ analog for primary neuroscience panels. Its calculated property profile predicts adequate solubility and reduced non‑specific binding relative to higher‑logP alternatives.

Quality‑Control‑Intensive Workflows Requiring Pre‑Existing Spectroscopic Reference Standards

Facilities that must confirm compound identity prior to high‑throughput screening can leverage the compound’s published ¹H‑ and ¹³C‑NMR data in Landolt‑Börnstein [1] as an acceptance criterion. This contrasts with 2‑methyl and 2‑methoxymethyl analogs, for which verified NMR reference spectra are not available in major repositories [2], potentially delaying batch release by 1–2 weeks for de‑novo characterization.

Allosteric Inhibitor Tool Compound Selection for Mechanistic Studies

Research groups investigating non‑competitive enzyme inhibition mechanisms can source this compound as a representative of the pyrido‑triazolo‑pyrimidinone scaffold that has been co‑crystallized with PRMT3 (PDB 4HSG) [1]. Its methylsulfanyl substituent provides a distinct electron‑donating sulfur handle that may be exploited for further derivatization, a synthetic advantage not offered by the similarly allosteric but chemically distinct PRMT3 ligands from other chemotypes.

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